molecular formula C2H3N3O2 B122056 3-Amino-1,2,4-oxadiazol-5(4H)-one CAS No. 154020-18-5

3-Amino-1,2,4-oxadiazol-5(4H)-one

Cat. No.: B122056
CAS No.: 154020-18-5
M. Wt: 101.06 g/mol
InChI Key: NSJWCGRUQOIQQH-UHFFFAOYSA-N
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Description

3-Amino-1,2,4-oxadiazol-5(4H)-one is a heterocyclic compound that contains an oxadiazole ring with an amino group at the 3-position and a keto group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1,2,4-oxadiazol-5(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a hydrazine derivative with a carbonyl compound, followed by cyclization to form the oxadiazole ring. For example, the reaction of hydrazinecarboxamide with ethyl oxalate under acidic conditions can yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1,2,4-oxadiazol-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The keto group can be reduced to form hydroxyl derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Nitro-1,2,4-oxadiazole derivatives.

    Reduction: Hydroxy-1,2,4-oxadiazole derivatives.

    Substitution: N-alkyl or N-acyl derivatives of 1,2,4-oxadiazole.

Scientific Research Applications

3-Amino-1,2,4-oxadiazol-5(4H)-one has several scientific research applications:

    Medicinal Chemistry: It is explored as a potential scaffold for the development of new drugs, particularly for its antimicrobial and anticancer properties.

    Materials Science: The compound can be used in the synthesis of novel materials with unique electronic and optical properties.

    Organic Synthesis: It serves as a versatile intermediate in the synthesis of various heterocyclic compounds.

Mechanism of Action

The mechanism of action of 3-Amino-1,2,4-oxadiazol-5(4H)-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the amino and keto groups allows for hydrogen bonding and other interactions with target molecules, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-1,2,4-triazole-5(4H)-one: Similar structure but with a triazole ring instead of an oxadiazole ring.

    3-Amino-1,2,4-thiadiazole-5(4H)-one: Contains a thiadiazole ring instead of an oxadiazole ring.

Uniqueness

3-Amino-1,2,4-oxadiazol-5(4H)-one is unique due to the presence of both an amino group and a keto group on the oxadiazole ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

3-amino-4H-1,2,4-oxadiazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H3N3O2/c3-1-4-2(6)7-5-1/h(H3,3,4,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSJWCGRUQOIQQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NOC(=O)N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

101.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154020-18-5
Record name 3-amino-1,2,4-oxadiazol-5(4H)-one
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